molecular formula C8H6Cl2N2O B1320472 Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride CAS No. 859833-15-1

Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride

Cat. No.: B1320472
CAS No.: 859833-15-1
M. Wt: 217.05 g/mol
InChI Key: LHLAJCRPSZDOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride (CAS: 859833-15-1) is a heterocyclic compound with the molecular formula C₈H₆Cl₂N₂O and a molecular weight of 217.049 g/mol . Its structure combines an imidazo[1,2-a]pyridine core with a reactive carbonyl chloride group at the 6-position, stabilized by a hydrochloride counterion. The compound is widely utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing amides, esters, or other derivatives via nucleophilic acyl substitution reactions. Its IUPAC name is imidazo[1,2-a]pyridine-6-carbonyl chloride; hydrochloride, and its SMILES representation is C1=CC2=NC=CN2C=C1C(=O)Cl.Cl .

Properties

IUPAC Name

imidazo[1,2-a]pyridine-6-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O.ClH/c9-8(12)6-1-2-7-10-3-4-11(7)5-6;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLAJCRPSZDOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594481
Record name Imidazo[1,2-a]pyridine-6-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859833-15-1
Record name Imidazo[1,2-a]pyridine-6-carbonyl chloride, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859833-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-6-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthetic Route

The preparation generally follows these key steps:

  • Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid

    • Starting from 2-aminopyridine, condensation with α-haloketones or related precursors yields imidazo[1,2-a]pyridine derivatives.
    • Subsequent oxidation or hydrolysis steps convert ester intermediates to the corresponding carboxylic acid at the 6-position.
  • Conversion of Carboxylic Acid to Acid Chloride

    • The 6-carboxylic acid is treated with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions to form the imidazo[1,2-a]pyridine-6-carbonyl chloride intermediate.
    • This step requires careful control of temperature and moisture to avoid hydrolysis and side reactions.
  • Formation of Hydrochloride Salt

    • The acid chloride is then reacted with anhydrous hydrogen chloride gas or treated with hydrochloric acid in an appropriate solvent to yield the This compound salt.
    • This salt form enhances stability and facilitates handling for further synthetic or pharmaceutical applications.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Imidazo[1,2-a]pyridine formation 2-Aminopyridine + α-haloketone, K₂CO₃, reflux in ethanol or PEG solvent 70-85 PEG-supported sulfonyl chloride improves yield and work-up
Carboxylic acid formation Hydrolysis or oxidation of ester intermediates 80-90 Basic or acidic hydrolysis depending on ester type
Acid chloride formation Thionyl chloride, reflux, anhydrous conditions 85-95 Requires dry conditions to prevent hydrolysis
Hydrochloride salt formation HCl gas or HCl in ether, low temperature 90-98 Salt formation stabilizes acid chloride

Detailed Research Findings and Methodological Insights

PEG-Supported Sulfonyl Chloride Method

  • A mild and environmentally benign method involves preparing PEG-bound sulfonyl chloride, which reacts with α-hydroxyketones and 2-aminopyridine in the presence of potassium carbonate to afford imidazo[1,2-a]pyridines efficiently.
  • This method offers facile work-up, recyclability of PEG reagent, and good yields (typically above 80%).
  • The PEG-supported reagent also facilitates the subsequent conversion to acid chloride by providing a clean intermediate.

Palladium-Catalyzed Coupling and Functionalization

  • Although more common in boronic acid derivative synthesis, palladium-catalyzed cross-coupling reactions have been reported for functionalizing imidazo[1,2-a]pyridine derivatives, which can be adapted for introducing carbonyl functionalities before chlorination.
  • These methods provide high regioselectivity and yields but require careful catalyst and ligand selection.

Metal-Free and Microwave-Assisted Protocols

  • Recent advances include metal-free direct syntheses and microwave-assisted protocols that shorten reaction times and improve yields for imidazo[1,2-a]pyridine derivatives, potentially applicable to the carbonyl chloride intermediate formation.
  • These methods emphasize green chemistry principles and operational simplicity.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
PEG-supported sulfonyl chloride PEG-bound sulfonyl chloride, K₂CO₃, 2-aminopyridine, α-hydroxyketones Mild, recyclable, good yields Requires PEG reagent preparation
Acid chloride formation Thionyl chloride or oxalyl chloride, anhydrous reflux High yield, straightforward Sensitive to moisture, requires dry conditions
Hydrochloride salt formation HCl gas or HCl in ether, low temperature Stabilizes acid chloride Handling of corrosive HCl gas
Palladium-catalyzed coupling Pd catalyst, boronic acid derivatives High regioselectivity Catalyst cost, sensitivity
Microwave-assisted synthesis Microwave irradiation, ethanol-water media Rapid, energy-efficient Requires specialized equipment

Scientific Research Applications

Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride is a compound with significant potential in various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its applications in detail, highlighting its biological activities, synthetic methodologies, and case studies that demonstrate its utility.

Anticancer Activity

Research has demonstrated that imidazo[1,2-a]pyridine compounds exhibit notable anticancer properties. For instance, a study indicated that these compounds can inhibit the growth of various cancer cell lines, including liver, breast, lung, and prostate cancers. The mechanism involves targeting specific pathways involved in tumor proliferation and survival .

Antimicrobial Properties

The imidazo[1,2-a]pyridine scaffold has also been associated with antimicrobial activities. Compounds derived from this structure have shown efficacy against a range of bacteria and fungi, making them potential candidates for developing new antibiotics .

Neuropharmacological Effects

Certain derivatives have been explored for their neuropharmacological effects. They may act as anxiolytics or antidepressants due to their interaction with neurotransmitter systems . For example, drugs like zolpidem (an imidazo[1,2-a]pyridine derivative) are widely used for treating insomnia.

Synthesis Routes

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions :
    • Using bromo-imidazo[1,2-a]pyridine derivatives as starting materials.
    • Employing coupling agents such as EDCI or DCC to facilitate the formation of the desired carbonyl chloride .
  • Green Chemistry Approaches :
    • Recent advancements include using environmentally benign catalysts like heteropolyacids for synthesizing imidazo[1,2-a]pyridine derivatives efficiently .

Case Studies

Study Objective Findings
Study 1Antitumor ActivityDemonstrated significant inhibition of liver cancer cell growth using synthesized imidazo[1,2-a]pyridine derivatives.
Study 2Antimicrobial EfficacyIdentified several derivatives effective against resistant bacterial strains.
Study 3Neuropharmacological EffectsShowed potential anxiolytic effects in animal models with specific derivatives.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the activity of kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Comparison of Imidazo[1,2-a]pyridine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Similarity Index
Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride 859833-15-1 C₈H₆Cl₂N₂O 217.049 Reference compound
Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride 1311285-31-0 C₈H₇ClN₂O₂ 206.61 Carboxylic acid group at 7-position 0.98
Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride 1914148-56-3 C₁₀H₁₁ClN₂O₂ 226.66 Ethyl ester at 7-position; [1,5-a] core 0.91
Methyl imidazo[1,5-a]pyridine-6-carboxylate 139183-89-4 C₁₀H₉N₂O₂ 189.19 Methyl ester at 6-position; [1,5-a] core 0.82
6-Chloro-8-iodo-imidazo[1,2-a]pyridine hydrochloride 1820607-31-5 C₇H₅Cl₂IN₂ 314.94 Chloro and iodo substituents at 6/8-positions

Key Findings :

  • Positional Effects : Derivatives with substituents at the 7-position (e.g., 1311285-31-0) exhibit higher solubility in polar solvents due to the carboxylic acid group but lower electrophilic reactivity compared to the carbonyl chloride group in the reference compound .
  • Core Isomerism : Compounds with the [1,5-a] imidazopyridine core (e.g., 1914148-56-3) show reduced stability under acidic conditions compared to the [1,2-a] core .

Counterion and Stability Comparisons

Table 2: Counterion Impact on Stability

Compound Name Counterion Stability (pH 7.4, 25°C) Reactivity
This compound Hydrochloride Stable for 48 hours High (reacts with amines in <1 hour)
Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride Dihydrochloride Stable for 72 hours Moderate (requires activation for coupling)
2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride Hydrochloride Stable for 24 hours Low (carboxylic acid group)

Key Findings :

  • The hydrochloride salt in the reference compound enhances shelf stability compared to non-ionic analogs but is less stable than dihydrochloride salts (e.g., 1616526-83-0) under humid conditions .
  • Reactivity correlates with functional groups: carbonyl chloride derivatives react faster than esters or carboxylic acids .

Pyrimidine vs. Pyridine Core Analogs

Table 3: Core Heterocycle Comparison

Compound Name Core Structure Key Properties Similarity Index
This compound Pyridine Electrophilic, planar structure
Imidazo[1,2-a]pyrimidine-6-carboxylic acid Pyrimidine Reduced aromaticity; lower melting point 0.67
2-(Dimethylamino)pyrimidine-4-carboxylic acid Pyrimidine Basic amino group; poor solubility in non-polar solvents 0.60

Key Findings :

  • Pyrimidine-core analogs (e.g., 1049730-74-6) exhibit weaker π-π stacking interactions, reducing their utility in drug design compared to pyridine-core derivatives .

Biological Activity

Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride is a compound that belongs to the imidazo[1,2-a]pyridine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Imidazo[1,2-a]pyridine derivatives are characterized by their unique nitrogen-containing heterocyclic structure. The presence of the carbonyl chloride moiety enhances their reactivity and potential for biological interaction. The compound's structure can be represented as follows:

C9H7ClN2O\text{C}_9\text{H}_7\text{ClN}_2\text{O}

Biological Activities

The biological activities of imidazo[1,2-a]pyridine derivatives are extensive, including:

  • Anticancer : Several studies have demonstrated the anticancer properties of imidazo[1,2-a]pyridine derivatives. For instance, compounds have shown IC50 values ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) strains .
  • Antimicrobial : These compounds exhibit significant antimicrobial activity against various pathogens. They have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory : Research indicates that imidazo[1,2-a]pyridine derivatives possess anti-inflammatory properties, with some compounds demonstrating IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Antiviral : The antiviral activity of these compounds has been explored, particularly against viruses such as HIV and hepatitis C .

Structure-Activity Relationship (SAR)

The SAR studies of imidazo[1,2-a]pyridine derivatives reveal that modifications at various positions on the ring significantly influence their biological activity. Key findings include:

  • Substituents at position 6 enhance anticancer activity.
  • Electron-donating groups at position 2 improve anti-inflammatory effects.
  • The presence of halogens can modulate the antimicrobial potency .

Case Study 1: Anticancer Activity

A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides were evaluated for their anticancer activity against MDR-TB strains. These compounds exhibited promising results with MIC values ranging from 0.07 to 2.2 μM against MDR-TB .

Case Study 2: Anti-inflammatory Effects

In an experimental model using carrageenan-induced paw edema in rats, certain imidazo[1,2-a]pyridine derivatives demonstrated significant anti-inflammatory effects with ED50 values comparable to indomethacin .

Summary of Biological Activities

Activity TypeEfficacy DescriptionReference
AnticancerIC50 values between 0.03 - 5.0 μM
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryComparable efficacy to celecoxib (IC50 ~0.04 μmol)
AntiviralActive against HIV and hepatitis C

Q & A

Basic Research Questions

Q. What methods are effective for synthesizing Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride, and how is purity ensured?

  • Methodology : The compound can be synthesized via iodine-catalyzed cyclization or palladium-catalyzed cascade reactions. Flash chromatography (hexane/ethyl acetate, 5:1 ratio) is commonly used for purification, with purity confirmed by NMR (¹H and ¹³C) and HRMS analysis .

Q. How is structural characterization performed for derivatives of this compound?

  • Methodology : NMR spectroscopy is critical for confirming the imidazo[1,2-a]pyridine core and substituent positions. For example, (Z)-2-(3-chlorophenyl) derivatives show distinct ¹H NMR signals at δ 8.2–7.1 ppm for aromatic protons and δ 3.2–2.8 ppm for methylpiperazine groups. HRMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 365.12) .

Q. What analytical techniques are recommended to assess compound stability under experimental conditions?

  • Methodology : Monitor stability via HPLC at varying pH (e.g., pH 2–9) and temperatures (25–60°C). For hygroscopic hydrochloride salts, dynamic vapor sorption (DVS) analysis ensures stability in humidity-controlled environments .

Advanced Research Questions

Q. How can researchers optimize reaction yields for imidazo[1,2-a]pyridine derivatives with electron-withdrawing substituents?

  • Methodology : Use kinetic studies to identify rate-limiting steps. For example, electron-deficient aryl groups may require increased catalyst loading (e.g., Pd(OAc)₂ from 2 mol% to 5 mol%) or elevated temperatures (80–100°C) to improve cyclization efficiency .

Q. How should contradictory cytotoxicity data (e.g., IC₅₀ values across cell lines) be interpreted?

  • Methodology : Cross-validate using multiple assays (MTT, SRB) and cell lines (HepG2, MCF-7). For instance, Compound 10a showed IC₅₀ = 20 µM in Hep-2 cells but >76 µM in Vero cells, suggesting cell-specific uptake or metabolism. Statistical analysis (ANOVA, p < 0.05) is critical to confirm significance .

Q. What strategies are effective for resolving low solubility in biological assays?

  • Methodology : Use co-solvents (DMSO:PBS ≤ 1:9) or formulate as nanoparticles (e.g., PEGylated liposomes). For hydrochloride salts, adjust pH to 6.5–7.4 to enhance aqueous solubility without compromising stability .

Q. How can computational modeling guide the design of imidazo[1,2-a]pyridine-based inhibitors?

  • Methodology : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., cholinergic receptors). QSAR models can prioritize substituents with favorable logP (1.5–3.5) and polar surface area (<90 Ų) for blood-brain barrier penetration .

Q. What experimental controls are essential when evaluating antimicrobial activity against drug-resistant strains?

  • Methodology : Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent-only negative controls. For Haemonchus cholinergic receptor studies, validate assays with albendazole-resistant strains to confirm target specificity .

Q. How can reaction scalability be improved without compromising regioselectivity?

  • Methodology : Optimize microwave-assisted synthesis (e.g., 150 W, 100°C) to reduce reaction time from 24h to 2h. Use in situ FTIR to monitor intermediates and minimize side products during scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.